![molecular formula C18H28N4O2S B2962336 N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921476-31-5](/img/structure/B2962336.png)
N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of much research due to their diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of thiazoles is largely determined by the electrophilic and nucleophilic substitution sites on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide”. However, it appears that there is limited information available online regarding the unique applications of this compound in scientific research fields. The search results primarily provide chemical structure information and links to suppliers for related compounds.
Cytotoxic Activity
Thiazole derivatives have been studied for their potential cytotoxic effects on various human tumor cell lines, which could be relevant in cancer research and treatment strategies .
Antimicrobial Activities
Some thiazole compounds have been synthesized and screened for their antimicrobial activities against a range of bacteria and fungi, indicating potential use in developing new antibiotics or antifungal agents .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been found to have anti-tubercular activity and potential inhibitory effects on C-RAF/FLT3 kinases .
Mode of Action
Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms . They may activate or stop biochemical pathways, enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse effects on biochemical pathways .
Result of Action
Similar compounds have been reported to inhibit the rapid proliferation of hepg2 cells .
properties
IUPAC Name |
N-cyclohexyl-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLJMMNTLTULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
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